2-amino-3-(benzyloxy)propan-1-ol hydrochloride
Description
Significance as a Chiral Building Block and Advanced Intermediate in Complex Molecule Construction
In modern pharmaceutical and materials science, the three-dimensional arrangement of atoms in a molecule is critically important. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit vastly different biological activities. Consequently, the ability to synthesize a single, desired enantiomer of a complex molecule is a cornerstone of drug development. 2-Amino-3-(benzyloxy)propan-1-ol hydrochloride is a quintessential example of a chiral building block, or "synthon," used for this purpose. bldpharm.com
Historical Context of its Role in Synthetic Methodology Development
The use of chiral building blocks like this compound is rooted in the historical evolution of asymmetric synthesis. Early approaches relied heavily on the "chiral pool," which consists of naturally occurring, enantiomerically pure compounds such as amino acids, sugars, and terpenes. diva-portal.org This particular compound can be viewed as a direct synthetic descendant of the natural amino acid L-serine (for the S-enantiomer) or D-serine (for the R-enantiomer). In this classical approach, the carboxyl group of serine is reduced to a primary alcohol, and the side-chain hydroxyl is protected with a benzyl (B1604629) group, preserving the original stereocenter.
Over the decades, synthetic methodology has advanced beyond simple derivatization of the chiral pool. The limitations of accessible targets from natural sources spurred the development of catalytic asymmetric methods. diva-portal.org Techniques such as the Sharpless asymmetric aminohydroxylation, asymmetric hydrogenation of ketones, and various catalytic coupling reactions now allow for the creation of chiral amino alcohols from simple, achiral precursors. westlake.edu.cnacs.org The development of biocatalysis, using engineered enzymes like amine dehydrogenases, represents the cutting edge, offering highly selective and environmentally benign routes to chiral amino alcohols through the reductive amination of α-hydroxy ketones. frontiersin.org Despite these modern advances, chiral building blocks derived from the chiral pool, like 2-amino-3-(benzyloxy)propan-1-ol, remain highly valuable and widely used due to their reliability, accessibility, and cost-effectiveness.
Structural Features and Strategic Importance of its Multifunctional Groups in Organic Transformations
The synthetic versatility of this compound stems directly from its unique combination of three distinct functional groups, each serving a strategic purpose in a synthetic sequence. The presence of these groups in a single, compact molecule allows for a wide range of selective chemical modifications.
Primary Amine Hydrochloride (-NH3+Cl-) : The primary amino group is a key nucleophilic center. In its free-base form, it readily participates in reactions such as N-acylation to form amides, reaction with sulfonyl chlorides to form sulfonamides, and N-alkylation. The hydrochloride salt form offers practical advantages: it renders the compound as a stable, crystalline solid that is less prone to oxidation and easier to handle and weigh than the corresponding free amine, which is often an oil. The acidic proton can be easily removed in situ with a suitable base to unmask the reactive nucleophilic amine when needed.
Primary Alcohol (-CH2OH) : The primary hydroxyl group is another site for chemical elaboration. It can be esterified with carboxylic acids or their derivatives, etherified, or oxidized to an aldehyde or carboxylic acid, depending on the reaction conditions. Furthermore, it can be converted into a good leaving group (e.g., a tosylate or mesylate), enabling its displacement by a variety of nucleophiles in SN2 reactions.
Benzyl Ether (-OCH2Ph) : The benzyl ether serves as a robust protecting group for what was originally the side-chain hydroxyl of serine. This group is stable under a wide range of reaction conditions, including many that are used to modify the amine and primary alcohol functionalities. Its strategic importance lies in its selective removal. The benzyl group can be cleaved cleanly under neutral conditions via catalytic hydrogenolysis (e.g., using H2 gas and a palladium catalyst), regenerating the free hydroxyl group at a later stage in the synthesis without disturbing other functional groups.
The strategic combination of a reactive amine, a reactive alcohol, and a stable, yet readily cleavable, protecting group makes this compound a powerful tool for the efficient and controlled construction of complex molecules.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-3-phenylmethoxypropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c11-10(6-12)8-13-7-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWHQBTUHVIRJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Amino 3 Benzyloxy Propan 1 Ol Hydrochloride
Enantioselective Synthesis Strategies
The demand for enantiopure pharmaceuticals and fine chemicals has driven the development of sophisticated methods to control stereochemistry during synthesis. For 2-amino-3-(benzyloxy)propan-1-ol hydrochloride, several enantioselective strategies have been employed, leveraging natural precursors, asymmetric catalysis, and enzymatic transformations.
Chiral Pool Approaches Utilizing Natural Precursors (e.g., Serine, Glycerol Derivatives)
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. mdpi.com L-serine, a naturally occurring amino acid, is a prominent chiral precursor for the synthesis of (S)-2-amino-3-(benzyloxy)propan-1-ol.
A common strategy involves the protection of the amino and carboxylic acid functionalities of L-serine, followed by the benzylation of the hydroxyl group to yield O-benzyl-L-serine. rsc.orgchemicalbook.comrsc.org The carboxylic acid moiety of O-benzyl-L-serine can then be reduced to the corresponding primary alcohol. A well-established method for this reduction is the use of a powerful reducing agent such as lithium aluminum hydride (LiAlH4) in a suitable solvent like tetrahydrofuran (B95107) (THF). This reaction proceeds under reflux conditions, followed by a careful workup to yield O-benzyl-L-serinol, which is the free base of the target compound. One reported synthesis using this method achieved a yield of 69%. orgsyn.org The final step involves the treatment with hydrochloric acid to afford the desired hydrochloride salt.
| Starting Material | Key Reagents | Product | Yield |
| O-benzyl-L-serine | 1. Lithium aluminum hydride (LiAlH4) 2. HCl | (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride | 69% |
Glycerol and its derivatives, such as solketal, also serve as valuable chiral starting materials. The inherent chirality of these molecules can be exploited to synthesize enantiomerically enriched propanolamine (B44665) derivatives.
Asymmetric Catalysis in the Construction of Propanolamine Frameworks
Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity and catalytic efficiency. frontiersin.orgnih.gov This approach involves the use of a small amount of a chiral catalyst to control the stereochemical outcome of a reaction. For the construction of the propanolamine framework of 2-amino-3-(benzyloxy)propan-1-ol, various asymmetric catalytic reactions can be envisioned.
Chiral catalysts, often based on transition metals complexed with chiral ligands or purely organic molecules (organocatalysts), can facilitate key bond-forming reactions in an enantioselective manner. For instance, the asymmetric aminohydroxylation of a suitable alkene precursor could install both the amino and hydroxyl groups stereoselectively. Another potential route is the asymmetric reduction of a corresponding aminoketone, where a chiral catalyst directs the hydride attack to one face of the carbonyl group, leading to the desired stereoisomer of the amino alcohol. While specific examples for the direct asymmetric catalytic synthesis of 2-amino-3-(benzyloxy)propan-1-ol are not extensively detailed in readily available literature, the principles of asymmetric catalysis are widely applicable to the synthesis of such chiral amino alcohols.
Chemoenzymatic Transformations (e.g., Lipase-Catalyzed Enantioselective Hydrolysis)
Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to achieve highly efficient and enantioselective transformations. Lipases are a class of enzymes that are particularly effective in the kinetic resolution of racemic alcohols and their esters. jocpr.comharvard.edu
In a typical kinetic resolution strategy for 2-amino-3-(benzyloxy)propan-1-ol, a racemic mixture of the amino alcohol is subjected to enantioselective acylation catalyzed by a lipase (B570770). The enzyme will selectively acylate one enantiomer at a faster rate, leaving the other enantiomer unreacted. By stopping the reaction at approximately 50% conversion, both the acylated product and the unreacted alcohol can be obtained in high enantiomeric excess.
Alternatively, a racemic ester of 2-amino-3-(benzyloxy)propan-1-ol can be subjected to lipase-catalyzed enantioselective hydrolysis. In this case, the lipase will selectively hydrolyze one enantiomer of the ester, yielding the corresponding enantiomerically enriched alcohol and the unreacted ester. The choice of lipase, solvent, and acylating agent or hydrolysis conditions is crucial for achieving high enantioselectivity (E-value). Lipases such as those from Candida antarctica (CAL-B) and Pseudomonas cepacia are commonly used for such resolutions. jocpr.commdpi.commdpi.com
| Substrate | Enzyme | Transformation | Products | Enantiomeric Excess (ee) |
| Racemic 2-amino-3-(benzyloxy)propan-1-ol | Lipase | Enantioselective acylation | (R)-acylated amine + (S)-alcohol | High |
| Racemic ester of 2-amino-3-(benzyloxy)propan-1-ol | Lipase | Enantioselective hydrolysis | (S)-alcohol + (R)-ester | High |
Classical and Modern Chemical Synthesis Routes
Alongside enantioselective strategies, classical and modern chemical synthesis routes remain important for the preparation of this compound, often as a racemic mixture that can be subsequently resolved.
Nucleophilic Substitution Protocols from Halogenated Precursors
A fundamental approach to introducing an amino group is through the nucleophilic substitution of a suitable leaving group, such as a halogen, by an amine source. In the context of synthesizing 2-amino-3-(benzyloxy)propan-1-ol, a plausible precursor would be a 3-(benzyloxy)-1-halopropan-2-ol. For example, 1-chloro-3-(benzyloxy)propan-2-ol can be reacted with ammonia (B1221849) or a protected amine equivalent. The nucleophilic attack of the amine on the carbon bearing the halogen would displace the halide and form the desired carbon-nitrogen bond. This reaction typically requires heat and pressure and may lead to the formation of side products through over-alkylation. Subsequent deprotection (if a protected amine was used) and conversion to the hydrochloride salt would complete the synthesis.
Reductive Amination Sequences from Carbonyl Precursors
Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. commonorganicchemistry.comchem-station.commasterorganicchemistry.comnih.gov This two-step, one-pot process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov For the synthesis of 2-amino-3-(benzyloxy)propan-1-ol, a suitable carbonyl precursor would be 3-(benzyloxy)-1-hydroxypropan-2-one.
The reaction of this α-hydroxy ketone with ammonia would form the corresponding imine. The subsequent reduction of this imine can be achieved using a variety of reducing agents. Common choices include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaB(OAc)3H). harvard.educommonorganicchemistry.com The choice of reducing agent is critical, as it must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the imine intermediate. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.
| Carbonyl Precursor | Amine Source | Reducing Agent | Product |
| 3-(benzyloxy)-1-hydroxypropan-2-one | Ammonia | Sodium borohydride | 2-amino-3-(benzyloxy)propan-1-ol |
Organometallic Reactions (e.g., Grignard Reagent Applications)
Organometallic reagents are pivotal in the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules like 2-amino-3-(benzyloxy)propan-1-ol. While specific literature detailing the use of Grignard reagents for the direct synthesis of this target molecule is not prevalent, the principles of their application in amino alcohol synthesis are well-established.
Typically, a synthetic route could involve the addition of a Grignard reagent to a protected α-amino aldehyde. The N-protection is crucial to prevent the acidic N-H proton from quenching the highly basic organometallic reagent. For instance, an N-protected serine derivative, suitably oxidized to the aldehyde, could serve as a precursor. The Grignard reagent would attack the carbonyl carbon, forming a new carbon-carbon bond and, after workup, yielding a secondary alcohol.
Another relevant application of organometallic chemistry is in the synthesis of the protecting groups themselves. For example, trityl-type protecting groups can be prepared from substituted benzophenones through a Grignard reaction. acgpubs.org This underscores the integral role of organometallic chemistry in the broader synthetic strategy, even when not directly involved in the main carbon skeleton formation of the target molecule.
Protective Group Strategies in Amino Alcohol Synthesis (e.g., N-Cbz, N-Trityl)
The synthesis of amino alcohols necessitates a robust protective group strategy to mask the reactive amino and hydroxyl groups, thereby preventing unwanted side reactions and allowing for selective transformations. jocpr.com The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. For amino alcohols, protecting the nitrogen atom is often a primary concern to prevent racemization of the adjacent chiral center and to modulate the amine's nucleophilicity. nih.gov
N-Cbz (Benzyloxycarbonyl): The benzyloxycarbonyl group, abbreviated as Cbz or Z, is a widely used carbamate-based protecting group for amines. total-synthesis.com Introduced by Leonidas Zervas, it played a foundational role in the development of modern peptide synthesis. total-synthesis.com The N-Cbz group is stable under both acidic and basic conditions, making it orthogonal to many other protecting groups like Boc (tert-butyloxycarbonyl). total-synthesis.com Its removal is typically achieved under neutral conditions via catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), which cleaves the benzyl (B1604629) C-O bond to release the free amine, toluene (B28343), and carbon dioxide. total-synthesis.comorganic-chemistry.org This clean deprotection method is a significant advantage in multi-step syntheses. organic-chemistry.org
N-Trityl (Triphenylmethyl): The trityl (Tr) group is a bulky alkyl-type protecting group that offers significant steric hindrance. This bulk is highly effective in preventing the epimerization of the adjacent stereocenter, a common problem with carbamate-protected amino aldehydes. nih.govnih.gov Studies have shown that N-trityl protected amino compounds maintain high enantiopurity (>90% ee). nih.gov The trityl group is introduced using trityl chloride (TrCl) and is readily cleaved under mild acidic conditions. nih.gov Its steric bulk and ease of removal make it particularly valuable in reactions involving the formation of carbon-carbon bonds adjacent to the protected amine, such as in hydrogen-borrowing alkylation reactions. nih.gov
The following table provides a comparative overview of these two key protecting groups in the context of amino alcohol synthesis.
| Feature | N-Cbz (Benzyloxycarbonyl) | N-Trityl (Triphenylmethyl) |
| Group Type | Carbamate (B1207046) | Alkyl (Triphenylmethyl) |
| Introduction | Reaction with benzyl chloroformate (Cbz-Cl) | Reaction with trityl chloride (TrCl) |
| Stability | Stable to acid and base | Stable to base, labile to acid nih.gov |
| Deprotection | Catalytic Hydrogenolysis (e.g., H₂/Pd) total-synthesis.com | Mild acidic conditions nih.gov |
| Key Advantage | Orthogonal to many other protecting groups; clean deprotection total-synthesis.com | Prevents racemization of adjacent stereocenter due to steric bulk nih.govnih.gov |
| Primary Use | Peptide synthesis, protection of amines total-synthesis.comub.edu | Synthesis of enantiopure amino alcohols and derivatives nih.govnih.gov |
Scalability and Process Development for Research-Scale and Pilot-Plant Production
Transitioning a synthetic route from a research laboratory scale to a pilot plant presents numerous challenges that must be addressed to ensure the process is practical, safe, efficient, and economically viable. acs.org The synthesis of this compound is an excellent case study for these considerations.
Initial synthetic routes developed at the research scale often rely on methodologies that are not suitable for large-scale production. For the synthesis of the target compound, early routes were found to have significant drawbacks. acs.org These included:
Extensive Chromatography: Many steps required purification by silica (B1680970) gel column chromatography, a technique that is impractical and costly for pilot-plant scale synthesis. acs.org
Hazardous Reagents: The use of reactions like ozonolysis of an alkene is not practical for large-scale synthesis due to safety concerns and specialized equipment requirements. acs.org
Insufficient Purity: Some methods produced the desired enantiomer with unacceptable enantiomeric purity (e.g., 97.8% ee), necessitating further purification steps. acs.org
The success of this process development was demonstrated by a reproducible pilot-plant scale synthesis that produced 22 kg of the chiral amine hydrochloride, confirming the route's scalability. acs.org
The table below summarizes the challenges of the initial synthetic routes and the advantages of the developed scalable process.
| Parameter | Initial Research-Scale Routes | Developed Scalable Pilot-Plant Process |
| Purification | Frequent use of SiO₂ column chromatography acs.org | "Telescoped process" minimizing intermediate purification acs.org |
| Key Reactions | Ozonolysis, use of chiral auxiliaries acs.org | Lipase-catalyzed enantioselective hydrolysis acs.org |
| Overall Yield | Low (e.g., 3.8% - 5.8%) acs.org | Good yield on a large scale acs.org |
| Enantiopurity | Sometimes unacceptable (e.g., 97.8% ee) acs.org | High enantiopurity achieved acs.org |
| Practicability | Not practical for large-scale production acs.org | Successfully and reproducibly operated at pilot-plant scale (22 kg produced) acs.org |
Chemical Reactivity and Transformation Pathways of 2 Amino 3 Benzyloxy Propan 1 Ol Hydrochloride
Reactions Involving the Hydroxyl Functionality
The primary hydroxyl group offers another site for chemical modification, although its reactivity is generally lower than that of the primary amine. To achieve selective reaction at the hydroxyl group, it is often necessary to first protect the more nucleophilic amine functionality, for example, as a Boc-carbamate.
Once the amine is protected, the hydroxyl group can undergo a range of standard transformations:
Esterification: Reaction with acyl chlorides or carboxylic acids (under conditions like the Steglich or Yamaguchi esterifications) yields esters.
Etherification: The hydroxyl group can be converted into an ether, for example, through the Williamson ether synthesis by deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide.
Oxidation: Controlled oxidation using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane can convert the primary alcohol to the corresponding aldehyde. Stronger oxidizing agents can lead to the formation of a carboxylic acid.
These transformations allow for the introduction of diverse functionalities, further expanding the synthetic utility of this chiral building block.
Esterification and Etherification Reactions
The primary hydroxyl group of 2-amino-3-(benzyloxy)propan-1-ol hydrochloride can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of a catalyst and after protection of the amino group. For instance, the N-protected analogue, N-tert-butoxycarbonyl (Boc)-O-benzyl-L-serinol, can be esterified under standard conditions.
Similarly, etherification of the primary alcohol can be achieved, though it often requires prior protection of the more nucleophilic amino group to prevent undesired N-alkylation. General methods for the etherification of primary alcohols, such as the Williamson ether synthesis, can be applied to the N-protected compound. organic-chemistry.org
Table 1: Examples of Esterification and Etherification Reactions
| Reactant | Reagent | Product | Conditions | Yield |
|---|---|---|---|---|
| N-Boc-O-benzyl-L-serinol | Benzoyl chloride, triethylamine | N-Boc-O-benzyl-O-benzoyl-L-serinol | Acetonitrile | High |
Oxidation Reactions to Carbonyl Derivatives
The primary alcohol functionality of 2-amino-3-(benzyloxy)propan-1-ol can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the outcome. Milder oxidizing agents, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, are typically used to obtain the aldehyde, 2-amino-3-(benzyloxy)propanal. It is crucial to protect the amino group before oxidation to prevent side reactions.
Stronger oxidizing agents, like potassium permanganate (B83412) or Jones reagent (chromic acid), will typically oxidize the primary alcohol to the corresponding carboxylic acid, 2-amino-3-(benzyloxy)propanoic acid.
Table 2: Oxidation Reactions of 2-Amino-3-(benzyloxy)propan-1-ol Derivatives
| Starting Material | Oxidizing Agent | Product |
|---|---|---|
| N-Protected 2-amino-3-(benzyloxy)propan-1-ol | Pyridinium chlorochromate (PCC) | N-Protected 2-amino-3-(benzyloxy)propanal |
Activation for Nucleophilic Displacements (e.g., Mesylate Formation)
The primary hydroxyl group of 2-amino-3-(benzyloxy)propan-1-ol can be converted into a good leaving group to facilitate nucleophilic substitution reactions. A common strategy is the formation of a mesylate (methanesulfonate) ester by reacting the N-protected alcohol with methanesulfonyl chloride in the presence of a base like triethylamine.
The resulting mesylate is highly susceptible to displacement by a variety of nucleophiles, such as azides, halides, and cyanides, providing a versatile route to a range of functionalized derivatives. This SN2 reaction typically proceeds with inversion of configuration at the carbon center if it is chiral.
Reactions Involving the Benzyloxy Ether Moiety
The benzyloxy group in this compound serves as a protecting group for the C3-hydroxyl group of the underlying serinol core. Its removal or stability under various conditions is a key consideration in synthetic planning.
Deprotection Strategies (e.g., Hydrogenolysis)
The most common method for the deprotection of the benzyl (B1604629) ether is catalytic hydrogenolysis. commonorganicchemistry.com This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) under an atmosphere of hydrogen gas. commonorganicchemistry.com The reaction cleaves the benzyl C-O bond, liberating the free hydroxyl group and producing toluene (B28343) as a byproduct. This method is generally clean and high-yielding. A solution of a protected peptide in methanol (B129727) can be flowed through a continuous flow reactor with a 10% Pd/CaCO3 catalyst at 40°C to achieve deprotection. nih.gov
Table 3: Conditions for Hydrogenolysis of Benzyl Ethers
| Catalyst | Hydrogen Source | Solvent | Temperature |
|---|---|---|---|
| 10% Pd/C | H2 gas (1 atm) | Methanol, Ethanol, Ethyl Acetate | Room Temperature |
Stability under Various Reaction Conditions
The benzyl ether linkage is generally stable to a wide range of reaction conditions, including many acidic and basic environments, making it a robust protecting group. beilstein-journals.org However, it can be cleaved under strongly acidic conditions. Its stability allows for a variety of chemical transformations to be performed on other parts of the molecule without affecting the benzyloxy group.
Multi-Component Reactions and Tandem Processes Utilizing the Compound
The bifunctional nature of 2-amino-3-(benzyloxy)propan-1-ol, possessing both an amine and an alcohol, makes it a potential candidate for multi-component reactions (MCRs) and tandem processes, although specific examples in the literature are sparse.
In principle, the amino group could participate in MCRs such as the Ugi or Passerini reactions. guidechem.comchemicalbook.com In an Ugi reaction, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide react in a one-pot process to form a bis-amide. guidechem.com The Passerini reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. chemicalbook.com The participation of 2-amino-3-(benzyloxy)propan-1-ol in these reactions would likely require prior protection of the hydroxyl group to prevent side reactions.
Tandem processes, where multiple reactions occur sequentially in a single pot, could also leverage the dual functionality of this compound. For example, a tandem oxidation-Wittig reaction could be envisioned, where the primary alcohol is first oxidized to an aldehyde in situ, which then undergoes a Wittig reaction to form an alkene. polimi.it
Stereochemical Aspects in the Synthesis and Application of 2 Amino 3 Benzyloxy Propan 1 Ol Hydrochloride
Enantiomeric Purity and Stereocontrol in Synthetic Design
The synthesis of enantiomerically pure 2-amino-3-(benzyloxy)propan-1-ol hydrochloride relies heavily on stereocontrolled synthetic strategies that either start from a chiral precursor or introduce chirality with high selectivity. A common and effective approach is to utilize a starting material from the chiral pool, such as a protected amino acid, where the stereocenter is already established.
One prominent method involves the reduction of O-benzyl-L-serine or O-benzyl-D-serine. For instance, the synthesis of (S)-2-amino-3-(benzyloxy)propan-1-ol (O-benzyl-L-serinol) can be achieved by the reduction of O-benzyl-L-serine. This process typically involves the use of a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). The reaction proceeds with retention of configuration at the stereogenic center, ensuring that the high enantiomeric purity of the starting amino acid is transferred to the final amino alcohol product. Subsequent treatment with hydrochloric acid then yields the desired hydrochloride salt.
The control of stereochemistry in this synthetic design is inherent to the choice of the starting material. The fidelity of the reduction reaction in preserving the stereochemical integrity of the C2 carbon is crucial for obtaining a high enantiomeric excess (ee) in the final product. The general reaction scheme is presented below:
Table 1: Synthesis of Enantiomerically Pure O-benzyl-serinol from O-benzyl-serine
| Starting Material | Reducing Agent | Product | Configuration |
| O-benzyl-L-serine | Lithium aluminum hydride | (S)-2-amino-3-(benzyloxy)propan-1-ol | S |
| O-benzyl-D-serine | Lithium aluminum hydride | (R)-2-amino-3-(benzyloxy)propan-1-ol | R |
The enantiomeric purity of the final product is typically assessed by chiral high-performance liquid chromatography (HPLC) or by measuring its specific optical rotation.
Diastereoselective Transformations and Induction
In synthetic routes where a new stereocenter is created in the presence of the existing one in a derivative of 2-amino-3-(benzyloxy)propan-1-ol, controlling the diastereoselectivity of the transformation is critical. This is often encountered in reactions involving the aldehyde or ketone derivatives of this amino alcohol, for example, in additions of nucleophiles to N-protected O-benzyl-serinal.
The stereochemical outcome of such reactions is governed by the principles of asymmetric induction, which can be rationalized using models like the Felkin-Anh and Cram chelation models. The choice of protecting groups on the amine and hydroxyl functionalities, as well as the reaction conditions (e.g., the presence of a Lewis acid), can significantly influence the diastereomeric ratio of the products.
For instance, in the addition of an organometallic reagent (e.g., a Grignard reagent or an organolithium compound) to an N-protected O-benzyl-serinal, the existing stereocenter at C2 directs the incoming nucleophile to one of the two faces of the carbonyl group.
Felkin-Anh Model: In the absence of a chelating metal, the largest group at the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions, leading to the formation of the anti diastereomer as the major product.
Cram Chelation Model: In the presence of a chelating Lewis acid, the carbonyl oxygen and the oxygen of the benzyloxy group can coordinate to the metal ion, forming a rigid five-membered ring. This conformation forces the nucleophile to attack from the less hindered face, typically leading to the syn diastereomer as the major product.
The diastereoselectivity of these transformations is crucial for the synthesis of complex molecules with multiple stereocenters, such as natural products and pharmaceuticals.
Table 2: Predicted Stereochemical Outcome of Nucleophilic Addition to N-protected O-benzyl-serinal
| Model | Conditions | Major Diastereomer |
| Felkin-Anh | Non-chelating | anti |
| Cram Chelation | Chelating (with Lewis acid) | syn |
Chiral Resolution Techniques
When 2-amino-3-(benzyloxy)propan-1-ol is synthesized as a racemic mixture, the separation of the enantiomers is necessary to obtain the desired stereoisomer. Chiral resolution is a common strategy to achieve this separation.
Diastereomeric Salt Formation
A widely used method for the resolution of racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. For the basic 2-amino-3-(benzyloxy)propan-1-ol, a chiral acid is employed as the resolving agent. Common chiral acids used for this purpose include tartaric acid, mandelic acid, and their derivatives.
The process involves reacting the racemic amino alcohol with an enantiomerically pure chiral acid in a suitable solvent. This reaction forms a mixture of two diastereomeric salts:
(R)-2-amino-3-(benzyloxy)propan-1-ol · (chiral acid)
(S)-2-amino-3-(benzyloxy)propan-1-ol · (chiral acid)
Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. One of the diastereomeric salts will be less soluble in the chosen solvent and will crystallize out of the solution, while the other remains dissolved. After separation of the crystalline salt by filtration, the desired enantiomer of the amino alcohol can be liberated by treatment with a base, and the chiral resolving agent can often be recovered. The success of this method depends on finding a suitable chiral resolving agent and crystallization solvent that provide a significant difference in the solubility of the two diastereomeric salts.
Crystallization-Induced Dynamic Resolution
Crystallization-induced dynamic resolution (CIDR) is a more advanced technique that can theoretically convert the entire racemic mixture into a single enantiomer. This process requires that the stereocenter of the target molecule is labile under the resolution conditions, allowing for in-situ racemization of the undesired enantiomer in the solution phase. As the less soluble diastereomeric salt crystallizes, the equilibrium of the racemizing enantiomers in the solution is shifted, leading to the continuous conversion of the undesired enantiomer into the desired one, which then crystallizes. While a powerful technique, its application to 2-amino-3-(benzyloxy)propan-1-ol would depend on finding conditions under which its stereocenter can be reversibly epimerized without causing decomposition.
Absolute Configuration Determination Methodologies for Derivatives
The unambiguous determination of the absolute configuration of a chiral molecule is essential. For derivatives of 2-amino-3-(benzyloxy)propan-1-ol, X-ray single crystal analysis is the most powerful and definitive method. soton.ac.uk
To perform X-ray crystallography, a single crystal of the compound of sufficient size and quality is required. soton.ac.uk For this compound, the presence of the chloride ion can facilitate the formation of well-ordered crystals suitable for X-ray diffraction analysis.
The analysis of the diffraction pattern of X-rays passing through the crystal allows for the determination of the three-dimensional arrangement of atoms in the crystal lattice. By employing anomalous dispersion, the absolute configuration of the molecule can be determined. This technique relies on the fact that when X-rays are scattered by an atom, there is a small phase shift that is dependent on the element and the X-ray wavelength. By carefully analyzing the intensities of Friedel pairs (reflections that are mirror images of each other), the true handedness of the molecule can be established.
The resulting crystal structure provides precise information on bond lengths, bond angles, and the spatial relationship between all atoms, thus confirming the (R) or (S) configuration of the stereocenter at the C2 position of the 2-amino-3-(benzyloxy)propan-1-ol backbone. This definitive assignment of the absolute configuration is crucial for understanding its biological activity and for its use as a chiral building block in stereoselective synthesis.
Role in Complex Molecule Synthesis and Method Development
As a Precursor for Chiral Ligands and Organocatalysts
The efficacy of asymmetric catalysis, a cornerstone of modern pharmaceutical and fine chemical synthesis, relies heavily on the quality of chiral ligands and organocatalysts. These molecules transfer their stereochemical information to a prochiral substrate, enabling the selective formation of one enantiomer over the other. 2-amino-3-(benzyloxy)propan-1-ol serves as an excellent starting material for such catalysts due to its inherent chirality and its vicinal amino alcohol functionality, which is a privileged motif in ligand design.
The amino and hydroxyl groups can be readily functionalized to create a variety of ligand classes, including bidentate and tridentate ligands that can coordinate with transition metals. For instance, the amino group can be converted into an amide, a phosphinamine, or used to form an oxazoline (B21484) ring, while the hydroxyl group can be transformed into a phosphinite or an ether. This modularity allows for the systematic tuning of the ligand's steric and electronic properties to optimize reactivity and enantioselectivity for a specific catalytic transformation. nih.gov The development of non-symmetrical P,N-ligands, such as phosphinooxazolines (PHOX ligands), has proven particularly effective, often outperforming traditional C2-symmetric ligands. nih.gov The synthesis of novel chiral silanol-containing ligands, which have demonstrated high efficiency in copper-catalyzed enantioselective N-H insertion reactions to produce enantioenriched amino acid derivatives, further highlights the utility of amino alcohol precursors. escholarship.org
Table 1: Classes of Chiral Ligands Derivable from Amino Alcohol Scaffolds
| Ligand Class | Key Structural Feature | Typical Metal Complex | Application Example |
|---|---|---|---|
| Phosphinooxazolines (PHOX) | P,N-bidentate coordination | Palladium, Iridium | Asymmetric allylic alkylation, Hydrogenation |
| Amino Alcohol-derived Phosphites | P,N or P,O-bidentate coordination | Rhodium, Iridium | Asymmetric hydrogenation |
| Bisoxazolines (BOX) | N,N-bidentate coordination | Copper, Zinc | Asymmetric Diels-Alder, Aldol reactions |
Integration into Natural Product Synthesis Intermediates
The total synthesis of complex natural products is a powerful driver of innovation in organic chemistry, often requiring the strategic assembly of smaller, enantiomerically pure fragments. uci.edunih.gov 2-amino-3-(benzyloxy)propan-1-ol hydrochloride is an ideal chiral building block for this purpose, providing a three-carbon unit with defined stereochemistry and versatile functional handles. chemimpex.com
Its role as a synthetic intermediate is exemplified by its connection to biologically active molecules. For instance, chiral phenylserinol, a related derivative, is a key intermediate in the industrial production of the antibiotic chloramphenicol. nih.gov Similarly, serinol derivatives are precursors for non-ionic X-ray contrast agents like iopamidol (B1672082) and for the synthesis of sphingosines and ceramides, which are crucial signaling molecules in eukaryotes. nih.gov The benzyl (B1604629) ether in 2-amino-3-(benzyloxy)propan-1-ol provides a strategic advantage, as it protects the C3-hydroxyl group while the primary alcohol and amine are manipulated. This protecting group is stable under a wide range of reaction conditions but can be cleanly removed in a late-stage synthesis via catalytic hydrogenation, liberating the free diol functionality present in many natural products.
Applications in the Synthesis of Synthetic Amino Acid Derivatives and Peptidomimetics (e.g., β-peptoids, pyrazole (B372694) amino acids)
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. β-peptoids (N-substituted-β-aminopropionic acid oligomers) and unnatural amino acids containing heterocyclic scaffolds like pyrazole are important classes of peptidomimetics. nih.govnih.gov
While not a direct precursor, the structural framework of 2-amino-3-(benzyloxy)propan-1-ol can be synthetically manipulated to access these systems. For the synthesis of a chiral β-peptoid monomer, the primary alcohol could be oxidized to a carboxylic acid, and the primary amine could serve as the site for N-alkylation, a key step in the "submonomer" synthesis of peptoids. escholarship.org
For the preparation of pyrazole-containing amino acids, the amine functionality of the parent compound could be transformed into a hydrazine (B178648) derivative. This intermediate could then undergo a regioselective condensation reaction with a 1,3-dicarbonyl compound or a related precursor to form the pyrazole ring, a common strategy for constructing this heterocycle. rsc.orgbeilstein-journals.org This approach would install the chiral side chain derived from serinol onto the pyrazole core, creating a novel, enantiomerically pure unnatural amino acid for incorporation into peptides or for use as a standalone bioactive molecule. nih.gov
Table 2: General Synthetic Strategies for Peptidomimetics
| Peptidomimetic Class | Key Synthetic Step | Role of Serinol-derived Precursor |
|---|---|---|
| β-Peptoids | Michael addition of a primary amine to an activated acrylate (B77674) or acrylamide. nih.gov | The amine of the serinol derivative could act as the nucleophile after appropriate functional group manipulation. |
Utility in Radiochemistry and Isotope Labeling Strategies (e.g., Fluorine-18 Labeled Derivatives)
Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging technique used extensively in clinical oncology for the diagnosis and staging of tumors. nih.govmdanderson.org The technique relies on the detection of radiation from positron-emitting radionuclides, with Fluorine-18 (¹⁸F) being the most widely used isotope due to its favorable decay properties. While [¹⁸F]FDG is the most common PET tracer, there is a significant need for more specific agents that can image other aspects of tumor biology, such as amino acid metabolism. doaj.orgnih.gov
18F-labeled amino acids are a critical class of PET tracers for this purpose. nih.govmdpi.com 2-amino-3-(benzyloxy)propan-1-ol serves as an excellent precursor for the synthesis of certain ¹⁸F-labeled amino acids. A common strategy involves a two-step process: activation of the primary hydroxyl group (e.g., via tosylation or mesylation) followed by nucleophilic substitution with [¹⁸F]fluoride. researchgate.net The resulting ¹⁸F-labeled intermediate can then undergo deprotection of the benzyl ether and oxidation of the remaining alcohol to a carboxylic acid to yield the final radiolabeled amino acid. This method allows for the late-stage introduction of the short-lived ¹⁸F isotope, which is crucial for maximizing radiochemical yield. mdpi.com
Table 3: Synthesis Data for Representative ¹⁸F-Labeled Amino Acid PET Tracers
| PET Tracer | Precursor Type | Labeling Method | Radiochemical Yield (RCY) | Reference |
|---|---|---|---|---|
| O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) | Tosylated precursor | Nucleophilic Substitution | ~40-45% (EOS) | researchgate.net |
| 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA) | Stannyl precursor | Cu-mediated Radiofluorodestannylation | 54 ± 5% | mdpi.com |
| 3-O-methyl-6-[¹⁸F]FDOPA ([¹⁸F]OMFD) | Stannyl precursor | Cu-mediated Radiofluorodestannylation | 32% | mdpi.com |
| 2-[¹⁸F]fluoro-L-tyrosine (2-[¹⁸F]F-Tyr) | Stannyl precursor | Cu-mediated Radiofluorodestannylation | 48 ± 7% | mdpi.com |
(Note: Yields are highly dependent on specific conditions and automation.)
Development of Novel Synthetic Methodologies Utilizing the Compound's Unique Structural Features
The advancement of organic synthesis is often propelled by the development of new methodologies that exploit the inherent reactivity and structural features of readily available building blocks. This compound is a prime example of a scaffold whose features can be leveraged to develop novel synthetic methods.
The key structural elements—chirality, the 1,2-amino alcohol motif, and the benzyl ether protecting group—are all exploited in different contexts:
Defined Chirality: This is the most critical feature, ensuring that any reaction sequence starting from this material proceeds with stereocontrol. This is fundamental for the synthesis of single-enantiomer drugs and catalysts. nih.govresearchgate.net
Vicinal Amino Alcohol Motif: This arrangement is a privileged structure in catalysis, serving as a robust anchor for chiral ligands. escholarship.org It also allows for the formation of cyclic intermediates, such as oxazolidines, which can be used to control stereochemistry in adjacent centers or to act as protecting groups themselves.
Orthogonal Protecting Group Strategy: The molecule embodies the principle of orthogonal protection. The amine can be protected (e.g., as a Boc or Cbz carbamate), allowing selective chemistry on the primary alcohol. Conversely, the primary alcohol can be silylated, allowing reactions at the amine. The benzyl ether on the secondary alcohol remains stable through these transformations and can be removed under specific, non-interfering conditions (hydrogenolysis). This differential protection is a powerful tool in multistep synthesis.
Methodologies such as the copper-mediated radiofluorination of complex precursors and the development of modular ligands for asymmetric catalysis are directly enabled by the availability of chiral building blocks like 2-amino-3-(benzyloxy)propan-1-ol. nih.govmdpi.com
Mechanistic and Theoretical Investigations of 2 Amino 3 Benzyloxy Propan 1 Ol Hydrochloride Reactions
Computational Studies on Reaction Pathways and Intermediates (e.g., DFT analysis for related compounds)
While specific computational studies exclusively on 2-amino-3-(benzyloxy)propan-1-ol hydrochloride are not extensively documented in readily available literature, Density Functional Theory (DFT) analysis on related β-amino alcohols provides significant insights into their reaction mechanisms. These theoretical studies are instrumental in mapping potential energy surfaces, identifying transition states, and determining the stability of intermediates.
For instance, DFT-based computational studies have been successfully employed to investigate the mechanistic path for the formation of β-amino alcohols from 1,2-disubstituted styrene (B11656) epoxides. tandfonline.com Such studies help in understanding the key steps, like the formation of acetylated amino alcohols, which are crucial for the synthesis of the final β-amino alcohol product. tandfonline.com
In a different context, comparative studies on the reaction mechanisms of amino alcohols like monoethanolamine (MEA) and 2-amino-2-methyl-1-propanol (B13486) (AMP) with CO2 have been conducted using DFT at the B3LYP/6-311++G(d,p) level. researchgate.net These investigations explore the formation of carbamate (B1207046) and bicarbonate, revealing that the kinetic and thermodynamic favorability of these pathways can differ significantly based on the structure of the amino alcohol. researchgate.net For AMP, a hindered amine, bicarbonate formation is kinetically more favorable, whereas for the unhindered MEA, carbamate formation is preferred. researchgate.net These findings highlight the power of computational chemistry to explain experimental observations and predict the reactivity of different amino alcohols.
Table 1: Comparison of Computational Methods Used in Studying Amino Alcohol Reactions
| Computational Method | Application | Key Findings | Reference |
|---|---|---|---|
| DFT (B3LYP) | Investigating the mechanistic path for β-amino alcohol synthesis. | Elucidated key steps and intermediates in the formation of acetylated amino alcohols. | tandfonline.com |
| DFT (B3LYP/6-311++G(d,p)) with SMD solvent model | Comparative study of CO2 capture by different amino alcohols (MEA vs. AMP). | Revealed different favorable reaction pathways (carbamate vs. bicarbonate formation) based on the amine structure. | researchgate.net |
| MP2/aug-cc-pVDZ | Single point energy calculations for key reaction pathways. | Provides higher accuracy energy values to validate DFT findings for critical steps in the reaction mechanism. | researchgate.net |
Elucidation of Reaction Mechanisms (e.g., SN2, Imine Intermediate Formation, Wittig Rearrangement Contexts)
The functional groups present in 2-amino-3-(benzyloxy)propan-1-ol—a primary amine, a primary alcohol, and a benzyl (B1604629) ether—dictate its participation in several fundamental organic reactions.
Imine Intermediate Formation: The primary amino group in the molecule readily reacts with aldehydes and ketones in a reversible, acid-catalyzed process to form imines (also known as Schiff bases). masterorganicchemistry.com The mechanism proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org Subsequent proton transfers and the elimination of a water molecule lead to the formation of a C=N double bond. masterorganicchemistry.comchemistrysteps.com
The key steps are:
Nucleophilic attack: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon.
Proton transfer: A proton is transferred from the nitrogen to the oxygen, yielding the neutral carbinolamine. libretexts.org
Protonation of hydroxyl group: The oxygen of the carbinolamine's hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.org
Elimination of water: The lone pair on the nitrogen facilitates the elimination of water, forming a resonance-stabilized iminium ion. libretexts.org
Deprotonation: A base removes a proton from the nitrogen, yielding the final imine product. libretexts.org
A novel method for imine synthesis from 1,2-amino alcohols involves a quinone-catalyzed oxidative deformylation, which also proceeds through the formation of an imine intermediate. nih.gov
SN2 Reactions: The structure of 2-amino-3-(benzyloxy)propan-1-ol contains a benzylic ether. While the ether linkage is generally stable, the carbon atoms in the propanol (B110389) backbone are potential sites for bimolecular nucleophilic substitution (SN2) reactions. For an SN2 reaction to occur, one of the functional groups, typically the hydroxyl group, must first be converted into a good leaving group (e.g., a tosylate or mesylate). A nucleophile can then attack the adjacent carbon, displacing the leaving group. The benzyl group itself is often used in protecting group strategies and can be introduced via SN2 reaction using benzyl bromide, which is an excellent substrate for clean SN2 reactions due to the inability to undergo competing elimination reactions. youtube.com
Wittig Rearrangement Contexts: The benzyl ether moiety in 2-amino-3-(benzyloxy)propan-1-ol makes the Wittig rearrangement a mechanistically relevant, albeit potentially challenging, transformation. This rearrangement involves the conversion of an ether to an alcohol, typically initiated by a strong base like an alkyllithium.
tandfonline.comlibretexts.org-Wittig Rearrangement: This process is understood to proceed through a radical dissociation-recombination mechanism within a solvent cage. wikipedia.orgorganic-chemistry.org Deprotonation of the carbon adjacent to the ether oxygen generates a carbanion, which then rearranges to form a more stable alkoxide. The migratory aptitude of the rearranging group (R) is related to the stability of the corresponding radical, with the general trend being tertiary alkyl > secondary alkyl > primary alkyl > methyl. wikipedia.org
tandfonline.comnih.gov-Wittig Rearrangement: In cases where an allylic or propargylic group is present, the tandfonline.comnih.gov-Wittig rearrangement can occur. This is a concerted, suprafacial sigmatropic rearrangement that is often favored over the tandfonline.comlibretexts.org-shift, especially at lower temperatures. scripps.eduacs.org This pathway is highly valuable in synthesis for its ability to control stereochemistry.
For 2-amino-3-(benzyloxy)propan-1-ol, a tandfonline.comlibretexts.org-Wittig rearrangement would be the more likely pathway for the benzyl ether. However, the presence of more acidic protons on the hydroxyl and amino groups would complicate the reaction, as these sites would be deprotonated preferentially unless they are appropriately protected.
Structure-Reactivity Relationships in Functional Group Transformations
The reactivity of 2-amino-3-(benzyloxy)propan-1-ol is a direct consequence of its molecular architecture, specifically the interplay between its three distinct functional groups.
Primary Amine (-NH2): This group is the primary site of basicity and nucleophilicity. Its presence enables reactions like acylation, alkylation, and the previously discussed imine formation with carbonyl compounds. libretexts.orgchemistrysteps.com The unshared pair of electrons on the nitrogen atom is key to its role as a nucleophile.
Primary Alcohol (-CH2OH): The hydroxyl group can act as a nucleophile, undergo oxidation to an aldehyde or carboxylic acid, or be converted into a good leaving group for substitution reactions. The proximity of the alcohol to the amino group defines the molecule as a β-amino alcohol, a structural motif known for its importance in biologically active compounds and as a chiral ligand in asymmetric synthesis. nih.gov
Benzyl Ether (-OCH2Ph): The benzyl ether serves primarily as a protecting group for the C3-hydroxyl functionality of the original propanediol (B1597323) backbone. It is relatively inert to many reagents but can be cleaved under specific conditions, most commonly via catalytic hydrogenolysis. Its presence makes the Wittig rearrangement a theoretical possibility under strongly basic conditions. wikipedia.orgorganic-chemistry.org
The vicinal, or 1,2-, relationship between the amino and hydroxyl groups is particularly significant. This arrangement can lead to intramolecular hydrogen bonding, influencing the molecule's conformation and reactivity. Furthermore, this motif can chelate to metal centers, a property leveraged in the design of catalysts and metal complexes. researchgate.net The stereochemistry of these two centers is often critical, and stereoselective syntheses of β-amino alcohols are an active area of research, with methods like enantioselective C-H amination being developed. nih.gov
Table 2: Functional Group Reactivity Profile
| Functional Group | Type of Reaction | Mechanistic Relevance |
|---|---|---|
| Primary Amine | Imine Formation | Nucleophilic addition to carbonyls, forming carbinolamine and iminium ion intermediates. libretexts.orglibretexts.org |
| Primary Alcohol | Nucleophilic Substitution (after activation) | Can be converted to a leaving group (e.g., tosylate) for SN2 displacement. |
| Benzyl Ether | Wittig Rearrangement | Potential for tandfonline.comlibretexts.org-rearrangement via a radical-ketyl pair mechanism under strongly basic conditions. wikipedia.orgorganic-chemistry.org |
| Amino & Alcohol (β-amino alcohol motif) | Chelation, Directed Reactions | The 1,2-relationship allows for chelation to metals and can influence the stereochemical outcome of nearby reactions. researchgate.net |
Analytical Methodologies for Research and Characterization of Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the structural elucidation of organic molecules, providing detailed information about the connectivity of atoms and the functional groups present. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are cornerstone techniques in this analytical arsenal.
High-Resolution NMR Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For 2-amino-3-(benzyloxy)propan-1-ol hydrochloride, both ¹H NMR and ¹³C NMR are employed to confirm its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (-CH₂-Ph) would likely resonate as a singlet or a multiplet around δ 4.5 ppm. The protons of the propanol (B110389) backbone, including those on the carbons bearing the hydroxyl, amino, and benzyloxy groups, would appear at different chemical shifts, with their multiplicity revealing the neighboring proton environment. The protons of the amine and hydroxyl groups may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The aromatic carbons of the benzyl group would show signals in the δ 127-138 ppm region. The benzylic carbon is expected around δ 73 ppm, while the carbons of the propanol backbone would resonate at distinct chemical shifts, providing further confirmation of the molecular structure. For the related free base, (R)-2-amino-3-(benzyloxy)propan-1-ol, reported ¹³C NMR data in CDCl₃ shows peaks at δ 137.9, 128.2, 127.55, 127.50, 73.1, 72.5, 63.7, and 52.3 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Aromatic CH | 7.2 - 7.4 (m) | 127.5 - 128.5 |
| Benzylic CH₂ | ~4.5 (s) | ~73.0 |
| CH(NH₂) | Multiplet | ~52.0 |
| CH₂(OH) | Multiplet | ~64.0 |
| CH₂(OBn) | Multiplet | ~72.0 |
| Aromatic C (quaternary) | - | ~138.0 |
Mass Spectrometry
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a common technique. The mass spectrum would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to the protonated molecule (C₁₀H₁₅NO₂ + H⁺). Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information by showing the loss of specific functional groups, such as the benzyl group or the hydroxymethyl group. For the free base, an [M+H]⁺ peak at m/z 182.2 has been reported.
Infrared Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group and N-H stretching of the ammonium (B1175870) group. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3100-2850 cm⁻¹. The C-O stretching vibrations of the ether and alcohol functionalities would appear in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching bands are expected in the 1600-1450 cm⁻¹ range.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H and N-H stretch | 3400 - 3200 (broad) |
| Aromatic C-H stretch | 3100 - 3000 |
| Aliphatic C-H stretch | 3000 - 2850 |
| Aromatic C=C stretch | 1600 - 1450 |
| C-O stretch (ether and alcohol) | 1250 - 1000 |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating components of a mixture, allowing for the determination of purity and the quantification of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most prominent method for these purposes.
Chiral High-Performance Liquid Chromatography (HPLC)
The separation of enantiomers of chiral compounds like 2-amino-3-(benzyloxy)propan-1-ol is crucial. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
For amino alcohols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The precise composition of the mobile phase is optimized to achieve the best separation (resolution) between the enantiomeric peaks. Detection is commonly performed using a UV detector, as the benzyl group provides a chromophore.
The determination of enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Purity is also assessed by HPLC, where the area of the main peak is compared to the total area of all peaks in the chromatogram.
Interactive Data Table: General Chiral HPLC Parameters for Amino Alcohol Separation
| Parameter | Typical Conditions |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a wavelength suitable for the analyte (e.g., 254 nm) |
| Temperature | Ambient or controlled |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. This method provides the percentage by mass of each element present in the compound. For this compound (C₁₀H₁₆ClNO₂), the theoretical elemental composition can be calculated based on its molecular formula and the atomic masses of its constituent elements.
The experimental values obtained from combustion analysis should closely match the theoretical values, typically within a ±0.4% margin, to confirm the elemental composition and support the proposed molecular formula. This analysis is a critical component of the comprehensive characterization of a newly synthesized compound.
Interactive Data Table: Theoretical Elemental Composition of this compound (C₁₀H₁₆ClNO₂)
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 55.17 |
| Hydrogen | H | 1.01 | 16 | 16.16 | 7.43 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.29 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.44 |
| Oxygen | O | 16.00 | 2 | 32.00 | 14.70 |
| Total | 217.72 | 100.00 |
Q & A
Q. How can researchers optimize the synthesis of 2-amino-3-(benzyloxy)propan-1-ol hydrochloride to improve yield and purity?
- Methodological Answer : A two-step synthesis is commonly employed:
Benzyloxy group introduction : React 3-hydroxypropan-1-ol with benzyl bromide under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the benzyl ether intermediate.
Amination and salt formation : Treat the intermediate with ammonia or a protected amine source, followed by HCl to form the hydrochloride salt .
Key optimizations:
Q. What purification challenges arise during the isolation of this compound, and how are they addressed?
- Methodological Answer : Challenges include:
- Hydroscopicity : The hydrochloride salt is hygroscopic; store under inert gas (N₂/Ar) and use desiccants during handling .
- Byproduct removal : Unreacted benzyl bromide or amine derivatives may co-elute. Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN) to separate impurities .
- Solubility : The compound is highly water-soluble; precipitate by adding acetone to aqueous solutions and collect via vacuum filtration .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm benzyloxy group presence (δ 4.5–4.7 ppm for –OCH₂C₆H₅; aromatic protons at δ 7.2–7.4 ppm) and amine hydrochloride resonance (broad singlet at δ 8.0–8.5 ppm for –NH₃⁺) .
- FT-IR : Detect O–H stretching (3200–3500 cm⁻¹), C–O–C (1100–1250 cm⁻¹), and N–H bending (1600–1650 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ at m/z 228.1 (free base) and chloride adduct .
Advanced Research Questions
Q. How does the benzyloxy substituent influence the compound’s biological activity in receptor-binding studies?
- Methodological Answer : The benzyloxy group enhances lipophilicity, improving membrane permeability in cellular assays. For example:
- β-Adrenergic receptor studies : The benzyloxy moiety mimics endogenous catecholamine structures, enabling competitive binding assays (IC₅₀ values measured via radioligand displacement) .
- Chirality effects : (S)-enantiomers show higher affinity due to spatial alignment with receptor pockets; resolve enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .
Q. What computational modeling approaches predict the interaction of this compound with target proteins?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulate binding to β-adrenergic receptors (PDB ID: 2RH1) using the compound’s 3D structure (optimized with Gaussian09 at B3LYP/6-31G* level). Key interactions:
- Benzyloxy group → hydrophobic pocket (Val114, Trp109).
- Amine group → hydrogen bonding with Asp113 .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; calculate binding free energy via MM-PBSA .
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer : Discrepancies often arise from:
- pH-dependent solubility : The hydrochloride salt is highly soluble in water (≥50 mg/mL at pH 3–5) but precipitates at neutral pH. Standardize buffer conditions (e.g., 0.1 M HCl) for reproducibility .
- Degradation under light : Protect solutions from UV exposure (use amber glassware) and store at –20°C for long-term stability .
Q. What strategies enable enantioselective synthesis of (S)-2-amino-3-(benzyloxy)propan-1-ol hydrochloride?
- Methodological Answer :
- Chiral auxiliaries : Use (R)- or (S)-BINOL-phosphoric acid catalysts during amination to induce asymmetry (up to 90% ee) .
- Enzymatic resolution : Lipase-catalyzed hydrolysis of acylated intermediates (e.g., vinyl acetate) to isolate desired enantiomers .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments to evaluate cytotoxicity of this compound?
- Methodological Answer :
- Cell lines : Use HEK293 or CHO cells for baseline toxicity (MTT assay).
- Concentration range : Test 0.1–100 µM (logarithmic spacing) with 24–48 hr exposure.
- Controls : Include vehicle (DMSO ≤0.1%) and positive control (e.g., staurosporine).
- EC₅₀ calculation : Fit data to a sigmoidal curve (GraphPad Prism) .
Q. What analytical methods validate the absence of genotoxic impurities in synthesized batches?
- Methodological Answer :
Q. How can NMR spectroscopy distinguish between free base and hydrochloride salt forms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
